molecular formula C12H13N5O2 B15197921 4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B15197921
M. Wt: 259.26 g/mol
InChI Key: LCLVLUQVJZEEOK-UHFFFAOYSA-N
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Description

4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole ring with a pyrimidine moiety, making it a valuable candidate for various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific combination of an indazole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

4-amino-1-pyrimidin-2-yl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

InChI

InChI=1S/C12H13N5O2/c13-7-3-1-4-8-9(7)10(11(18)19)16-17(8)12-14-5-2-6-15-12/h2,5-7H,1,3-4,13H2,(H,18,19)

InChI Key

LCLVLUQVJZEEOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2C(=O)O)C3=NC=CC=N3)N

Origin of Product

United States

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